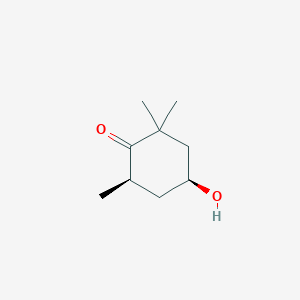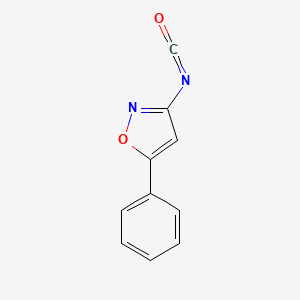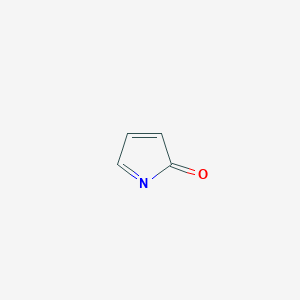
2H-Pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered nitrogen-containing heterocyclic compound. It is a versatile molecule found in various natural products and synthetic compounds, exhibiting a wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one can be synthesized through several methods:
Nucleophilic Substitution: This involves the reaction of furanone derivatives with amines.
Heterocyclization of Schiff Bases: Schiff bases react with maleic anhydride to form pyrrolone derivatives.
Three-Component Reactions: These reactions involve the use of aldehydes, isocyanides, and carboxylic acids under microwave irradiation.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of readily available precursors such as phenylpyruvic acid with various reagents under controlled conditions .
化学反応の分析
Types of Reactions: 2H-Pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various substituted pyrrolones.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrrolone ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolones, which can exhibit different biological activities .
科学的研究の応用
2H-Pyrrol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrrolone derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-Pyrrol-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication.
Receptor Modulation: Pyrrolone derivatives can modulate the activity of estrogen receptors, making them useful in cancer therapy.
Radical Scavenging: Some derivatives exhibit antioxidant activity by scavenging free radicals.
類似化合物との比較
2H-Pyrrol-2-one can be compared with other similar compounds such as:
2-Pyrrolidinone: A γ-lactam with similar structural features but different biological activities.
3-Pyrroline-2-one: Another derivative with significant bioactive properties.
Pyrrolidin-2-one: Known for its use in the synthesis of various alkaloids and β-amino acids.
Uniqueness: this compound stands out due to its versatile reactivity and wide range of biological activities, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
54036-77-0 |
|---|---|
分子式 |
C4H3NO |
分子量 |
81.07 g/mol |
IUPAC名 |
pyrrol-2-one |
InChI |
InChI=1S/C4H3NO/c6-4-2-1-3-5-4/h1-3H |
InChIキー |
VIXWGKYSYIBATJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



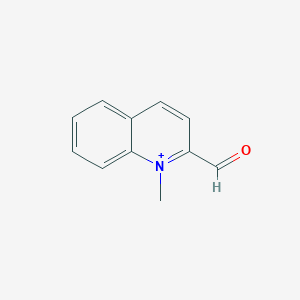
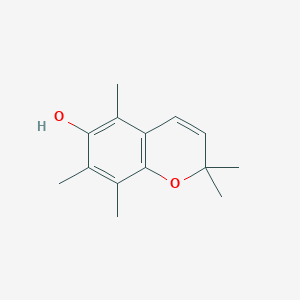
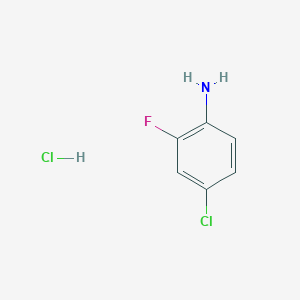
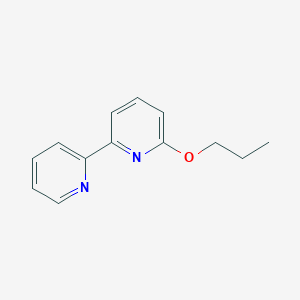
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
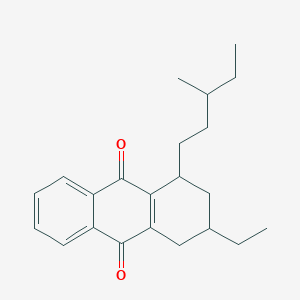
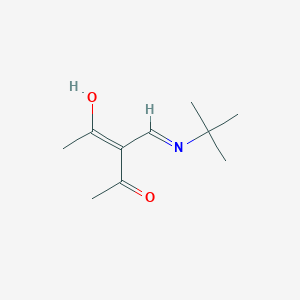

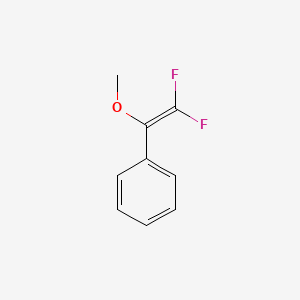
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
